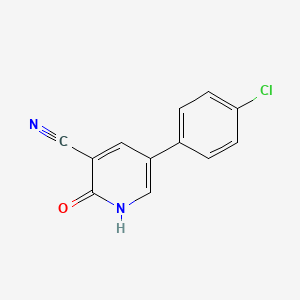

5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Descripción

5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a chlorophenyl group, a carbonitrile group, and a keto group

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-11-3-1-8(2-4-11)10-5-9(6-14)12(16)15-7-10/h1-5,7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPSWSVVNQNXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)C(=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377199 | |

| Record name | 5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35982-98-0 | |

| Record name | 5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves:

- Starting from substituted benzyl derivatives or aromatic aldehydes with a 4-chlorophenyl moiety.

- Formation of key intermediates such as substituted methyl phenylacetates or acrylonitriles.

- Condensation with cyano-containing reagents like cyanoacetohydrazide or cyanoacetic acid derivatives.

- Cyclization to form the dihydropyridine ring.

- Oxidation or functional group modifications to install the keto and cyano groups at specific positions.

Specific Preparation Routes

Condensation of 2-Benzoyl-3,3-bis(alkylthio)acrylonitriles with Cyanoacetohydrazide

One effective method involves the reaction of 2-benzoyl-3,3-bis(alkylthio)acrylonitriles with 2-cyanoacetohydrazide in the presence of potassium hydroxide in 1,4-dioxane at room temperature for 24 hours. The product is then acidified with hydrochloric acid, filtered, washed, dried, and crystallized from ethanol-dimethylformamide to yield the desired this compound derivatives.

- This method provides good yields and allows for variations in the alkylthio substituents to modulate properties.

- The reaction proceeds via Michael addition followed by cyclization and tautomerization steps.

Table 1: Reaction Conditions for Condensation Method

Multi-Component One-Pot Coupling

A more recent approach utilizes a four-component one-pot coupling involving:

- Aromatic aldehyde bearing the 4-chlorophenyl group.

- 2-Cyanoacetohydrazide.

- Other suitable reagents (e.g., ammonium acetate, malononitrile).

- Catalysts such as magnesium oxide or piperidine.

This method allows direct synthesis of dihydropyridine derivatives with cyano and keto functionalities in a single step, enhancing efficiency and reducing purification steps.

- This approach benefits from heterogeneous catalysis, which improves yield and selectivity.

- The reaction proceeds via Knoevenagel condensation followed by cyclization.

Table 2: One-Pot Synthesis Conditions

| Components | Catalyst/Base | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic aldehyde, 2-cyanoacetohydrazide, malononitrile | MgO, piperidine, K2CO3 | Reflux or room temp | 2-6 hours | 80-90 |

Synthesis via Chloropyridone Intermediate

Another preparative route involves:

- Refluxing 4-(4-chlorophenyl)-nicotinonitrile derivatives with phosphorus pentachloride in phosphorus oxychloride (POCl3) for several hours.

- The reaction mixture is then poured onto crushed ice, filtered, dried, and crystallized from ethanol.

This method yields chlorinated pyridone intermediates, which can be further transformed into the target compound or its derivatives.

Supporting Analytical Data from Research Findings

- NMR Spectroscopy : The 1H NMR spectra typically show aromatic proton multiplets in the δ 7.5–8.9 ppm range corresponding to the 4-chlorophenyl group and pyridine ring protons.

- IR Spectroscopy : Characteristic absorption bands include cyano (C≡N) stretching around 2220–2240 cm⁻¹ and keto (C=O) stretching near 1650–1700 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weights, confirming the compound's identity.

Summary Table of Preparation Methods

Research Insights and Notes

- The choice of method depends on the availability of starting materials and desired functional group modifications.

- The one-pot multi-component synthesis is gaining attention due to its operational simplicity and environmental benefits.

- Metal-catalyzed and base-catalyzed approaches have been explored to enhance selectivity and yield.

- The compound serves as a key intermediate for further derivatization, including metal complex formation and biological activity studies.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring and chloro substituent facilitate nucleophilic substitution. Key examples include:

Reaction with Thionyl Chloride

-

Reagents/Conditions : Thionyl chloride (SOCl₂), 0–5°C → reflux

-

Product : Chlorinated derivatives via keto-group activation.

-

Mechanism : Conversion of the carbonyl oxygen to a chlorinated intermediate, enabling further cyclization or functionalization.

Table 1: Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | 0–5°C → reflux | 5-Chloro-4-oxo derivatives | 83–95% | |

| NH₂NH₂ (hydrazine) | Ethanol, reflux | Hydrazinyl-pyridine carbothioamides | 70–85% |

Cyclization and Condensation Reactions

The nitrile and keto groups participate in cyclocondensation with diverse reagents:

With Malononitrile/Arylidenemalononitrile

-

Reagents/Conditions : Malononitrile, piperidine (catalyst), ethanol, reflux

-

Product : Bis[2-amino-6-aryl]nicotinonitriles or fused pyridine systems.

-

Key Data : IR peaks at 2223–2226 cm⁻¹ (C≡N stretch); ¹H NMR signals for aromatic protons at δ 7.3–8.5 ppm .

With Ethyl Cyanoacetate

-

Reagents/Conditions : Ethyl cyanoacetate, ammonium acetate, ethanol, reflux

-

Product : 3-Cyanopyridine derivatives with antitumor activity (IC₅₀ = 1.46–7.08 µM against HEPG2) .

Table 2: Cyclization Outcomes

Functionalization via Electrophilic Aromatic Substitution

The chlorophenyl group undergoes halogenation and coupling:

Bromination

-

Product : 4-Bromo-5-(4-chlorophenyl) derivatives.

-

Application : Enhanced cytotoxicity (IC₅₀ = 53 µM vs. PC-3 cells) .

Suzuki Coupling

-

Product : Biaryl derivatives for structure-activity studies.

Redox and Tautomerization Behavior

The dihydropyridine ring exhibits redox sensitivity:

-

Oxidation : MnO₂ in acetone converts 1,2-dihydropyridine to pyridine derivatives.

-

Tautomerism : Keto-enol tautomerism confirmed by IR (1645–1650 cm⁻¹ for C=O) and ¹H NMR (δ 12.6 ppm for NH) .

Mechanistic Insights

-

Anticancer Action : Downregulation of survivin and IAP proteins via proteasome pathways .

-

Antimicrobial Activity : Disruption of bacterial cell wall synthesis via nitro group interactions .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in developing targeted therapies. Further exploration of its electrochemical properties and asymmetric functionalization could unlock additional applications.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most promising applications of 5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is in cancer research. Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity Against Cancer Cell Lines

In a study published by Innovare Academics, two derivatives synthesized from this compound were tested against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT (colon cancer) cell lines. The results indicated that one derivative showed an IC50 value of 9.8 μg/ml against MCF-7 cells, suggesting potent anticancer properties compared to standard treatments like Doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the chemical structure can significantly influence the biological activity of these compounds. For instance, the presence of a chlorophenyl group enhances the cytotoxic effects against certain cancer types, allowing for targeted drug design .

Other Therapeutic Applications

Beyond anticancer properties, compounds related to this compound have shown promise in other therapeutic areas:

Antimicrobial Activity

Some derivatives have been evaluated for their antimicrobial properties, indicating potential use in treating bacterial infections. The presence of the carbonitrile group plays a crucial role in enhancing antimicrobial efficacy .

Anti-inflammatory Effects

Research has also suggested that certain derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Conclusion and Future Directions

The compound this compound demonstrates significant potential in medicinal chemistry, particularly in the development of anticancer drugs and other therapeutic agents. Ongoing research is essential to further explore its mechanisms of action, optimize its efficacy through structural modifications, and evaluate its safety profiles in clinical settings.

Mecanismo De Acción

The mechanism of action of 5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

Similar Compounds

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the chlorophenyl group but has a different heterocyclic core.

2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Contains a similar chlorophenyl group and exhibits comparable biological activities.

Uniqueness

5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .

Actividad Biológica

5-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a compound belonging to the dihydropyridine family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and potential therapeutic applications.

- Molecular Formula : C13H9ClN2O

- Molecular Weight : 244.67 g/mol

- CAS Number : 134600-02-5

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of dihydropyridines, including those similar to this compound. The compound exhibited significant activity against a range of pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.15 - 0.30 μg/mL |

| Candida albicans | 0.35 - 0.40 μg/mL |

These findings suggest that compounds in this class can effectively inhibit bacterial growth and biofilm formation, making them potential candidates for treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| NCI-H460 (lung cancer) | 25 ± 2.6 |

| HeLa (cervical cancer) | 127 ± 25 |

| U937 (leukemia) | 422 ± 26 |

| SKMEL 28 (melanoma) | 255 ± 2 |

These results indicate that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity to normal peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymes : The compound may interact with specific enzymes involved in cellular signaling pathways or metabolic processes.

- Induction of Apoptosis : It has been suggested that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

- Biofilm Disruption : By inhibiting biofilm formation in bacteria, it enhances susceptibility to other antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures to this compound showed potent activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxic Studies : Research involving different cancer cell lines highlighted the effectiveness of dihydropyridine derivatives in reducing cell viability significantly compared to standard chemotherapeutic agents .

- Clinical Relevance : The potential application of these compounds in treating diseases related to TGR5 receptor modulation has been noted, indicating their role in metabolic disorders such as Type 2 diabetes .

Q & A

Basic: What are the optimized synthetic routes for 5-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how do reaction parameters influence yield?

Answer:

The compound is typically synthesized via multi-step pathways involving cyclization reactions. A common method involves refluxing a mixture of 4-chlorophenyl precursors (e.g., aldehydes or ketones) with ethyl cyanoacetate and ammonium acetate in ethanol for 24 hours . Critical parameters include:

- Temperature : Elevated temperatures (~80°C) enhance reaction kinetics but may degrade thermally sensitive intermediates.

- Solvent : Polar aprotic solvents (e.g., ethanol, n-butanol) improve solubility of intermediates and stabilize transition states.

- Catalyst : Ammonium acetate acts as both a catalyst and a proton source, facilitating cyclization.

Yields (70–85%) are maximized by slow cooling to promote crystallization. Purity is assessed via TLC and recrystallization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, C=O at ~1660 cm⁻¹) .

- NMR :

- Mass Spectrometry (EI/ESI) : Provides molecular ion peaks (e.g., m/z 320 for M⁺) and fragmentation patterns .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

- Anticancer : Induces apoptosis in cancer cells by inhibiting pro-survival signaling pathways (e.g., PI3K/AKT) at IC₅₀ values of 5–20 µM .

- Antimicrobial : Shows moderate activity against Staphylococcus aureus and Escherichia coli (MIC: 25–50 µg/mL) .

- Antioxidant : Scavenges DPPH radicals (17–79% activity at 12 ppm), with efficacy dependent on substituent electronegativity .

Advanced: How can structure-activity relationship (SAR) studies improve its anticancer potency?

Answer:

- Substituent Modification :

- Docking Studies : Use PyRx or Discovery Studio to model interactions with targets like COX-2 or tubulin. Optimize hydrogen bonding (e.g., NH···O=C interactions) and π-π stacking with aromatic residues .

Advanced: How can conflicting data on biological activity be resolved?

Answer:

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) with standardized cell lines (e.g., MCF-7 for breast cancer) .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

- Dose-Response Curves : Establish full IC₅₀ profiles to account for non-linear effects at high concentrations .

Advanced: What analytical methods ensure purity and stability in formulation studies?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .

- Thermal Analysis : DSC/TGA identifies decomposition temperatures (>200°C) and polymorphic transitions .

- Forced Degradation : Expose to heat, light, and humidity; monitor stability via NMR to detect hydrolyzed products (e.g., carboxylic acids) .

Advanced: What mechanistic insights explain its role in apoptosis induction?

Answer:

- Pathway Inhibition : Blocks PI3K/AKT/mTOR signaling, reducing phosphorylation of downstream effectors (e.g., BAD, GSK-3β) .

- Mitochondrial Targeting : Increases Bax/Bcl-2 ratio, triggering cytochrome c release and caspase-3 activation .

- Redox Modulation : Depletes glutathione levels, exacerbating oxidative stress in cancer cells .

Advanced: How are ADMET properties evaluated for this compound?

Answer:

- Absorption : Caco-2 cell monolayers predict intestinal permeability (Papp > 1 × 10⁻⁶ cm/s) .

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation (e.g., hydroxylation at C-5) .

- Toxicity : Ames test for mutagenicity and hemolysis assays for erythrocyte compatibility .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

- Salt Formation : React with HCl or sodium bicarbonate to generate ionizable salts (solubility >5 mg/mL) .

- Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Advanced: How can computational methods guide derivative design?

Answer:

- QSAR Modeling : Use Gaussian or MOE to correlate logP values with cytotoxicity (r² >0.85) .

- MD Simulations : Simulate ligand-protein dynamics (e.g., with tubulin) to predict binding affinities (ΔG < -8 kcal/mol) .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at C-2 and C-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.